N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCNQQIQPKQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with cyclopropylamine and a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction may require the use of catalysts or solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8–12 hrs | 5-Carboxylic acid derivative + cyclopropylamine | Complete conversion observed via TLC; carboxylic acid confirmed by IR (1705 cm⁻¹) |
| Basic hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium salt of 5-carboxylic acid + NH₃ release | Reaction efficiency >90%; requires neutralization for product isolation |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The cyclopropyl group’s strain minimally affects reaction kinetics compared to bulkier substituents.
Nucleophilic Substitution at the Thiazole Ring
The 2-methyl and 4-methyl groups influence electrophilic substitution patterns:
Limitations :
-
Position 2 is less reactive due to steric hindrance from the adjacent cyclopropylcarboxamide group .
-
Chlorination at C-5 requires Lewis acid catalysts (e.g., FeCl₃) but yields <20% .
Functionalization of the Cyclopropyl Group
The cyclopropylamine moiety participates in:
Acylation Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-acetyl-cyclopropyl derivative |
| Benzoyl chloride | THF, DMAP, 24 hrs | N-benzoyl derivative (85% yield) |
Side Reaction :
Competitive ring-opening occurs with strong acylating agents (e.g., trifluoroacetic anhydride), forming linear thioamide derivatives .
Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 60 psi, 12 hrs | Open-chain thiol intermediate |
| Ozone | −78°C, CH₂Cl₂ | Fragmentation to aldehydes and sulfonic acids |
Coupling Reactions via Carboxamide
The carboxamide group enables cross-coupling and condensation:
Optimization Note :
Coupling efficiency drops significantly if the thiazole ring bears electron-withdrawing groups .
Stability Under Extreme Conditions
Comparative Reactivity of Structural Analogs
Data from closely related compounds:
Key Trend :
Methyl groups at C-2 and C-4 reduce electrophilic substitution rates compared to phenyl or CF₃ substituents .
Scientific Research Applications
Antimicrobial Activity
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that thiazole compounds showed selective inhibition against Mycobacterium tuberculosis with varying IC50 values, suggesting potential as anti-tubercular agents .
Case Study: Antitubercular Activity
- Compound : this compound
- Target : Mycobacterium tuberculosis
- IC50 : Varies among derivatives; some showed promising activity.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer potential. This compound has shown efficacy in inhibiting cancer cell proliferation in various studies.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, thiazole-based compounds demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced the anticancer activity .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | A549 | 23.30 ± 0.35 | High |
| This compound | U251 | >1000 | Moderate |
Neurological Applications
The compound has also been evaluated for its potential anticonvulsant properties. Thiazoles are known to interact with neurotransmitter systems and have been tested in models of induced seizures.
Case Study: Anticonvulsant Activity
A study on thiazole derivatives revealed promising results in picrotoxin-induced seizure models. Compounds similar to this compound showed a protective effect against seizures with significant ED50 values .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research has shown that substituents on the thiazole ring can dramatically influence potency and selectivity against various biological targets.
Key Findings in SAR Analysis
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Pyridinyl Groups : The 2,4-dimethyl substitution in the target compound contrasts with pyridinyl or pyrimidinyl groups in analogs like Dasatinib or the FDA-approved thiazole derivative . These aromatic substituents enhance π-π stacking interactions with target proteins, whereas methyl groups prioritize lipophilicity.
- Cyclopropyl vs. Aromatic Carboxamides : The cyclopropyl group in the target compound may confer metabolic stability over analogs with phenyl or pyridinyl carboxamides, which are prone to oxidative metabolism .
Biological Activity
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties , particularly against various bacterial and fungal strains.
The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors associated with inflammatory pathways. This interaction may inhibit enzymes that play a role in inflammation, thus exerting anti-inflammatory effects alongside its antimicrobial properties.
1.2 Efficacy Against Bacteria and Fungi
Research indicates that derivatives of thiazole compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain thiazole derivatives have Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .
| Microorganism | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | 15.0 | 30.0 (Ampicillin) |
| Candida albicans | 25.0 | 40.0 (Fluconazole) |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. The compound appears to inhibit pro-inflammatory cytokines such as IL-17 and TNFα.
2.1 Cytokine Inhibition
In vitro assays have demonstrated that the compound effectively reduces the production of these cytokines in stimulated immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .
| Cytokine | IC50 (μM) | Effect |
|---|---|---|
| IL-17 | 0.1 | Significant inhibition |
| TNFα | 0.05 | Significant inhibition |
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties.
3.1 Cell Line Studies
Studies conducted on various human tumor cell lines have shown that the compound exhibits antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations .
| Cell Line | GI50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 50 |
| HeLa (Cervical Cancer) | 75 |
| A549 (Lung Cancer) | 100 |
4. Case Studies
Several case studies have been documented to further illustrate the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Anti-inflammatory Effects
In a model of induced arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization of intermediates under reflux conditions. For example, cyclization in acetonitrile with iodine and triethylamine (as a base) has been shown to facilitate the formation of thiazole rings in related carboxamides . Optimizing stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of alkyl halide to thiol precursor) and reaction time (1–3 minutes under reflux) can improve yields . Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product efficiently.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide?
- Methodological Answer :
- 1H and 13C NMR spectroscopy are essential for verifying substituent positions on the thiazole ring and cyclopropyl group. For instance, methyl groups at positions 2 and 4 of the thiazole ring exhibit distinct singlet peaks in the 1H NMR spectrum (δ ~2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNOS), while FTIR identifies key functional groups like the carboxamide C=O stretch (~1650 cm) .
Q. How does the choice of solvent impact the stability of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide during storage?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are avoided due to hygroscopicity, which may hydrolyze the carboxamide group. Instead, anhydrous dichloromethane or acetonitrile is recommended for long-term storage at –20°C . Stability studies using HPLC (e.g., C18 columns, 0.1% TFA in water/acetonitrile mobile phase) can monitor degradation over time .
Advanced Research Questions
Q. What mechanistic insights explain the divergent bioactivity of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide across cancer cell lines?
- Methodological Answer : Conflicting cytotoxicity data may arise from variations in cellular uptake or target binding. Molecular docking studies (using software like AutoDock Vina) can predict interactions with enzymes like tyrosine kinases, where the cyclopropyl group may sterically hinder binding in certain isoforms . Experimental validation via kinase inhibition assays (e.g., ATP-Glo™) and metabolic stability tests (e.g., liver microsome assays) can reconcile discrepancies .
Q. How can computational modeling guide the rational design of analogs with enhanced pharmacokinetic properties?
- Methodological Answer :
- QSAR models (e.g., CoMFA/CoMSIA) correlate substituent electronegativity with logP values to optimize blood-brain barrier penetration .
- ADMET prediction tools (e.g., SwissADME) assess the impact of the cyclopropyl group on metabolic clearance. For example, replacing methyl with trifluoromethyl groups may reduce CYP450-mediated oxidation .
Q. What experimental strategies resolve synthetic byproducts formed during the preparation of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : Byproducts such as dimerized thiazoles or hydrolyzed carboxamides can be minimized using scavenger resins (e.g., polymer-bound isocyanates to trap excess amines) . LC-MS/MS coupled with ion mobility spectrometry distinguishes isobaric impurities, while recrystallization from ethanol/water mixtures (7:3 v/v) purifies the final product .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC values for N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide in anti-inflammatory assays?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using primary cell lines (e.g., RAW 264.7 macrophages) and control for LPS-induced inflammation via ELISA (TNF-α/IL-6 quantification) . Meta-analysis of dose-response curves using GraphPad Prism (four-parameter logistic model) ensures comparability across studies .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNOS | |
| logP (Predicted) | 2.8 ± 0.3 | |
| Plasma Protein Binding (%) | 89.5 (Human, in silico) | |
| CYP3A4 Inhibition (IC) | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
